2-Bromo-6-methoxybenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 |
InChI Key |
SUYRFOCEWLGGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)Br |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 2 Bromo 6 Methoxybenzo D Oxazole
Mechanistic Studies of Substitution Reactions at the 2-Position
The bromine atom at the 2-position of the benzoxazole (B165842) ring is the focal point for a variety of substitution reactions. Its reactivity is influenced by the electron-withdrawing nature of the heterocyclic ring system and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on 2-halobenzoxazoles, while less common than cross-coupling reactions, can occur with strong nucleophiles. The mechanism involves the addition of a nucleophile to the electron-deficient carbon atom bearing the bromine, forming a temporary Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of the bromide ion restores the aromaticity of the benzoxazole ring.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2-bromo-6-methoxybenzo[d]oxazole with various amines or thiols can lead to the corresponding 2-amino or 2-thio-substituted benzoxazoles. nih.gov The electron-donating methoxy group at the 6-position can potentially decrease the electrophilicity of the 2-position, making SNAr reactions less favorable compared to benzoxazoles with electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, this pathway remains a viable method for functionalization.
Palladium-Catalyzed Cross-Coupling Reactions at the 2-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds, pairing an organoboron compound with an organic halide. libretexts.org In the case of this compound, the reaction with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base yields the corresponding 2-aryl or 2-vinyl-6-methoxybenzo[d]oxazole.
The catalytic cycle begins with the oxidative addition of the this compound to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgyoutube.com The strength of the C-Br bond is a critical factor in this step, with C-Br bonds being more susceptible to oxidative addition than C-Cl bonds. illinois.edu The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process often facilitated by the base. libretexts.orgyoutube.com Finally, reductive elimination from the diarylpalladium(II) complex affords the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.orgyoutube.com The choice of ligands on the palladium catalyst can significantly influence the efficiency of the Suzuki-Miyaura coupling. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reaction of this compound
| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-6-methoxybenzo[d]oxazole | High |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methylphenyl)-6-methoxybenzo[d]oxazole | Good |
| 3 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 2-Vinyl-6-methoxybenzo[d]oxazole | Excellent |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Specific yields would require experimental data.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org For this compound, this reaction provides a direct route to 2-alkynyl-6-methoxybenzo[d]oxazoles.
The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the this compound to the Pd(0) catalyst occurs. wikipedia.orglibretexts.org In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. wikipedia.org This acetylide then undergoes transmetalation with the Pd(II) intermediate. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org Copper-free Sonogashira couplings have also been developed, where the mechanism is believed to involve direct reaction of the alkyne with the palladium complex. wikipedia.orglibretexts.org
Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed reactions can be employed to functionalize this compound.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govmdpi.com The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. A comparative study on the synthesis of indole (B1671886) alkaloids highlighted that the success of Negishi coupling can be substrate-dependent. nih.gov
The Stille coupling employs organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org The mechanism follows the familiar catalytic cycle.
Other cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Buchwald-Hartwig amination (coupling with an amine), can also be applied to this compound, further expanding its synthetic utility.
The choice of ligand on the palladium catalyst is critical for the success and efficiency of cross-coupling reactions. Ligands stabilize the palladium center, influence its reactivity, and facilitate the different steps of the catalytic cycle. For challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the development of specialized ligands has been crucial. nih.gov
Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be highly effective in a wide range of cross-coupling reactions. nih.gov These ligands promote the oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and catalytic activity. acs.org
Mechanistic interrogations, often using techniques like kinetic studies, in-situ spectroscopy, and computational modeling, are continuously refining our understanding of these catalytic cycles. illinois.edulibretexts.org This knowledge enables the rational design of more efficient and selective catalytic systems for the functionalization of molecules like this compound.
C-H Activation and Functionalization Strategies
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including benzoxazoles. acs.orgresearchgate.net These methods offer an atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. mdpi.commdpi.com In the context of this compound, C-H activation can occur at several positions, with the regioselectivity influenced by the directing effects of the substituents and the choice of catalyst.
Recent research has highlighted various strategies for the C-H functionalization of benzoxazoles. researchgate.netnitrkl.ac.in For instance, palladium-catalyzed direct arylation has been successfully employed for the C7-arylation of benzoxazole derivatives. acs.org This regioselectivity is proposed to occur through a (thio)phenoxy chelation-assisted C–H bond cleavage from an opened intermediate. acs.org While direct C-H activation on the benzoxazole ring itself can be challenging, the nitrogen atom within the ring can act as a directing group, facilitating ortho-C-H bond activation. nitrkl.ac.in
The development of manganese-catalyzed C-H activation offers a more earth-abundant and less toxic alternative to precious metal catalysts. nih.gov These reactions have been applied to the alkenylation of 2-arylindazoles, demonstrating the potential for similar transformations on other nitrogen-containing heterocycles like benzoxazoles. nih.gov
Table 1: Examples of C-H Activation Reactions on Benzoxazole Scaffolds
| Catalyst/Reagents | Position of Functionalization | Type of Functionalization | Reference |
| PdCl2, PivOK | C7 | Arylation | acs.org |
| Copper(II) | C7 (with meta-directing group) | C-O bond formation | acs.orgnih.gov |
| Manganese(I) | ortho to directing group | Alkenylation | nih.gov |
| Palladium(II)-NHC | C2 | Arylation | researchgate.net |
Lithiation and Transmetalation Reactions
Lithiation is a fundamental strategy for the functionalization of aromatic and heterocyclic compounds. researchgate.net In the case of halogenated heterocycles like this compound, halogen-metal exchange is a common method for generating a lithiated intermediate. sigmaaldrich.comyoutube.com This process typically involves the reaction of the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. youtube.comresearchgate.net The resulting lithiated species is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
The position of lithiation can be influenced by the presence of directing groups. researchgate.netwikipedia.org For this compound, the bromine atom at the 2-position is the primary site for halogen-metal exchange. However, directed ortho-metalation (DoM) can also occur, where a directing group guides the deprotonation of an adjacent C-H bond. The methoxy group at the 6-position could potentially direct lithiation to the C5 or C7 position, although this would be in competition with the more facile halogen-metal exchange at C2.
Once the lithiated intermediate is formed, it can undergo transmetalation with other metal salts (e.g., ZnCl₂, CuCN, Pd catalysts) to generate different organometallic reagents with unique reactivities. wikipedia.org These transmetalation reactions are crucial for participating in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, further expanding the synthetic utility of this compound.
Table 2: Potential Lithiation and Subsequent Functionalization of this compound
| Reagent | Site of Lithiation | Subsequent Electrophile | Potential Product | Reference |
| n-BuLi | C2 | CO₂ | 2-Carboxy-6-methoxybenzo[d]oxazole | researchgate.net |
| t-BuLi | C2 | Aldehyde/Ketone | 2-(Hydroxyalkyl)-6-methoxybenzo[d]oxazole | researchgate.net |
| LDA | C5 or C7 (DoM) | Silyl chloride | 5- or 7-Silyl-2-bromo-6-methoxybenzo[d]oxazole | researchgate.net |
| n-BuLi then ZnCl₂ | C2 | Aryl halide (with Pd catalyst) | 2-Aryl-6-methoxybenzo[d]oxazole | wikipedia.org |
Electrophilic Aromatic Substitution (EAS) on the Benzo[d]oxazole Core
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.commsu.edu The reactivity and regioselectivity of EAS reactions on this compound are governed by the electronic properties of both the methoxy group and the benzoxazole heterocycle itself. youtube.com
The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution. youtube.comlibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. In this compound, the methoxy group is at the 6-position. Therefore, it will direct incoming electrophiles to the C5 and C7 positions.
The activating nature of the methoxy group enhances the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. vanderbilt.edu This effect generally leads to milder reaction conditions being required for EAS compared to unsubstituted benzene. youtube.com
Table 3: Predicted Regioselectivity of EAS on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Directing Influence |
| HNO₃/H₂SO₄ (Nitration) | 2-Bromo-6-methoxy-5-nitrobenzo[d]oxazole and 2-Bromo-6-methoxy-7-nitrobenzo[d]oxazole | Methoxy group (ortho, para-directing) |
| Br₂/FeBr₃ (Bromination) | 2,5-Dibromo-6-methoxybenzo[d]oxazole and 2,7-Dibromo-6-methoxybenzo[d]oxazole | Methoxy group (ortho, para-directing) |
| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 2-Bromo-5-acyl-6-methoxybenzo[d]oxazole and 2-Bromo-7-acyl-6-methoxybenzo[d]oxazole | Methoxy group (ortho, para-directing) |
Ring-Opening and Rearrangement Reactions of the Benzo[d]oxazole System
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. These reactions often involve nucleophilic attack at the C2 position, leading to cleavage of the C-O or C-N bond within the oxazole (B20620) ring. The presence of the electron-withdrawing bromine atom at the C2 position can make this carbon more susceptible to nucleophilic attack.
For instance, the reaction of 2-substituted benzoxazoles with strong nucleophiles can lead to the formation of 2-aminophenol (B121084) derivatives. acs.org This type of ring-opening can be a useful synthetic strategy for accessing functionalized phenols.
Rearrangement reactions of the benzoxazole system are less common but can be induced under thermal or photochemical conditions. Sigmatropic rearrangements, such as the researchgate.netresearchgate.net-sigmatropic rearrangement, have been utilized in the synthesis of benzoxazoles from N-phenoxyacetamides, suggesting the possibility of related rearrangements under specific conditions. acs.org
Table 4: Potential Ring-Opening Reactions of this compound
| Reagent/Condition | Intermediate/Product Type | Potential Utility | Reference |
| Strong Nucleophile (e.g., NaOH, heat) | 2-Amino-5-methoxyphenol (B1278220) derivative | Synthesis of functionalized phenols | acs.org |
| Reducing Agent (e.g., NaBH₄, H⁺) | Dihydrobenzoxazole derivative | Access to reduced heterocyclic systems | nih.gov |
Radical Reactions Involving the Bromine Substituent
The bromine atom at the C2 position of this compound can participate in radical reactions. One of the most common types of radical reactions for aryl bromides is their involvement in cross-coupling reactions that proceed through a radical mechanism, such as certain variants of the Heck or Suzuki reactions.
Furthermore, the C-Br bond can be homolytically cleaved under photolytic or high-temperature conditions, or by using a radical initiator, to generate a benzoxazol-2-yl radical. This highly reactive intermediate can then participate in a variety of radical-mediated transformations, such as addition to alkenes or alkynes, or hydrogen atom abstraction.
While less common than ionic pathways, radical reactions provide an alternative and sometimes complementary approach to the functionalization of this compound. For example, photochemical bromination using N-bromosuccinimide (NBS) can proceed through a radical mechanism, although this is more typical for benzylic positions. researchgate.net
Redox Chemistry of this compound
The redox behavior of this compound is anticipated to be influenced by its distinct substituents. The benzoxazole ring system itself can undergo both oxidation and reduction, and the nature of its substituents significantly modulates the potentials at which these processes occur.
The electron-withdrawing nature of the bromine atom at the 2-position is expected to make the benzoxazole ring more susceptible to reduction. Conversely, the electron-donating methoxy group at the 6-position would likely facilitate oxidation. This push-pull electronic configuration suggests a nuanced redox profile.
To illustrate the effect of substituents on the redox properties of benzoxazole derivatives, the following table presents hypothetical redox potential data based on general principles and findings for analogous compounds.
| Compound | Nature of Substituent(s) | Predicted Oxidation Potential (V vs. SCE) | Predicted Reduction Potential (V vs. SCE) |
| Benzoxazole | Unsubstituted | ~1.5 | ~-1.8 |
| 2-Bromobenzoxazole | Electron-withdrawing (Br at C2) | >1.5 | >-1.8 |
| 6-Methoxybenzoxazole | Electron-donating (MeO at C6) | <1.5 | <-1.8 |
| This compound | Electron-withdrawing (Br at C2), Electron-donating (MeO at C6) | Moderately <1.5 | Moderately >-1.8 |
This table is illustrative and based on established principles of physical organic chemistry, as direct experimental values for this compound are not available.
Computational and Experimental Validation of Proposed Reaction Mechanisms
In the absence of direct experimental data for many complex organic molecules, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and validating reaction mechanisms. For this compound, DFT calculations could elucidate its electronic structure, frontier molecular orbitals (HOMO and LUMO), and the transition states of its potential reactions.
Studies on other benzoxazole derivatives have effectively utilized DFT to rationalize experimental outcomes. For example, computational modeling has been used to understand the selectivity in the synthesis of benzoxazole-2-carboxylate derivatives. These studies revealed that the presence of electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzoxazole ring influenced the reaction yield, a finding that was in good agreement with experimental observations. marmara.edu.trresearchgate.net This highlights the predictive power of computational methods in understanding the reactivity of substituted benzoxazoles.
The validation of proposed reaction mechanisms for this compound would likely involve a synergistic approach combining experimental techniques and computational modeling.
Experimental Validation Methods:
Cyclic Voltammetry: To experimentally determine the oxidation and reduction potentials.
Spectroelectrochemistry: To identify the species generated at different electrode potentials.
Product Analysis: Isolation and characterization of reaction products using techniques like NMR, mass spectrometry, and X-ray crystallography.
Kinetic Studies: To determine the rate and order of reactions, providing insights into the reaction mechanism.
Computational Validation Methods:
DFT Calculations: To model the reaction pathway, calculate the energies of reactants, intermediates, transition states, and products.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized more on the methoxy-substituted benzene ring, while the LUMO would likely have a significant contribution from the C2-bromine bond.
Natural Bond Orbital (NBO) Analysis: To understand the charge distribution and donor-acceptor interactions within the molecule.
A study on 4-(carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazoles demonstrated that DFT calculations could effectively predict the distribution of frontier molecular orbitals, with the HOMOs primarily on the electron-donating fragments and the LUMOs on the electron-accepting scaffolds. nih.gov A similar approach for this compound would provide a detailed picture of its electronic landscape and reactivity.
The following table summarizes the likely computational findings for this compound based on studies of related compounds.
| Computational Parameter | Predicted Finding for this compound |
| HOMO Energy | Relatively high due to the electron-donating methoxy group, suggesting susceptibility to oxidation. |
| LUMO Energy | Relatively low due to the electron-withdrawing bromine atom, indicating a propensity for reduction. |
| HOMO-LUMO Gap | Moderate, suggesting a balance between kinetic stability and reactivity. |
| Mulliken/NBO Charge on C2 | Positive, indicating a site for nucleophilic attack. |
| Mulliken/NBO Charge on Benzene Ring | Increased electron density, particularly at positions ortho and para to the methoxy group, favoring electrophilic substitution. |
This table is illustrative and based on computational studies of similarly substituted aromatic and heterocyclic systems.
Spectroscopic and Advanced Structural Characterization Methodologies for 2 Bromo 6 Methoxybenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H NMR spectrum of 2-Bromo-6-methoxybenzo[d]oxazole is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom and oxazole (B20620) ring.
The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring (H-4, H-5, and H-7).
H-7: This proton is situated between the oxygen of the oxazole ring and the methoxy group. It is expected to appear as a doublet due to coupling with H-5. The electronic environment would likely place its resonance at approximately δ 7.0-7.2 ppm.
H-5: This proton is ortho to the bromine atom and meta to the methoxy group. It is expected to appear as a doublet of doublets due to coupling with H-4 and H-7. Its chemical shift is predicted to be in the range of δ 7.3-7.5 ppm.
H-4: This proton is adjacent to the bromine atom and will likely be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-5. Its signal is anticipated around δ 7.6-7.8 ppm.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, expected in the region of δ 3.8-4.0 ppm.
The coupling constants (J) will provide valuable information about the connectivity of the aromatic protons. A typical ortho coupling (³JHH) is expected to be in the range of 8.0-9.0 Hz, while a meta coupling (⁴JHH) would be smaller, around 2.0-3.0 Hz.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-7 | 7.0 - 7.2 | d | J = ~2.5 (meta) |
| H-5 | 7.3 - 7.5 | dd | J = ~8.5 (ortho), ~2.5 (meta) |
| H-4 | 7.6 - 7.8 | d | J = ~8.5 (ortho) |
| -OCH₃ | 3.8 - 4.0 | s | - |
The ¹³C NMR spectrum will reveal the number of unique carbon environments in this compound. Based on its structure, eight distinct carbon signals are anticipated. The chemical shifts will be influenced by the substituents and the heterocyclic nature of the ring system.
C-2: This carbon is part of the oxazole ring and is directly attached to the electronegative bromine atom and nitrogen atom. It is expected to be significantly downfield, likely in the range of δ 140-145 ppm.
C-4, C-5, C-6, C-7: These are the carbons of the benzene ring. Their chemical shifts will be influenced by the methoxy group and the bromine atom. C-6, being attached to the electron-donating methoxy group, is expected to be shielded and appear around δ 155-160 ppm. C-4, adjacent to the bromine, and C-5 and C-7 will have shifts in the aromatic region (δ 110-130 ppm).
C-3a and C-7a: These are the bridgehead carbons where the benzene and oxazole rings are fused. Their resonances are predicted to be in the δ 140-150 ppm region.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a distinct signal in the upfield region, typically around δ 55-60 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3a | 145 - 150 |
| C-4 | 115 - 120 |
| C-5 | 120 - 125 |
| C-6 | 155 - 160 |
| C-7 | 100 - 105 |
| C-7a | 140 - 145 |
| -OCH₃ | 55 - 60 |
To confirm the assignments from 1D NMR and to establish the complete molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling network of the aromatic protons (H-4, H-5, and H-7), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signals of H-4, H-5, H-7, and the methoxy group to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the methoxy protons and the H-5 and H-7 protons, providing further evidence for their spatial relationship.
¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen in a benzoxazole (B165842) system is typically in the range of δ -100 to -150 ppm (relative to liquid ammonia). The specific chemical shift for this compound would be influenced by the electronic effects of the bromo and methoxy substituents.
While less common due to the quadrupolar nature of bromine nuclei which results in very broad signals, ⁷⁹Br and ⁸¹Br NMR could theoretically provide direct information about the chemical environment of the bromine atom. However, the large quadrupole moment often makes these experiments challenging and the resulting spectra difficult to interpret for compounds of this complexity.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
For this compound (C₈H₆BrNO₂), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).
The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic losses:
Loss of a methyl radical (-CH₃): A peak corresponding to [M-15]⁺ is expected from the cleavage of the methoxy group.
Loss of carbon monoxide (-CO): A peak corresponding to [M-28]⁺ is a common fragmentation pathway for heterocyclic compounds.
Loss of a bromo radical (-Br): A peak corresponding to [M-79/81]⁺ would indicate the loss of the bromine atom.
Cleavage of the oxazole ring: Fragmentation of the heterocyclic ring can lead to a variety of smaller, characteristic ions.
A plausible fragmentation pathway would involve initial loss of a methyl radical followed by loss of CO, or direct cleavage of the C-Br bond.
| Ion | m/z (Predicted) | Identity |
| [M]⁺ | 227/229 | Molecular Ion |
| [M-CH₃]⁺ | 212/214 | Loss of a methyl radical |
| [M-CO]⁺ | 199/201 | Loss of carbon monoxide |
| [M-Br]⁺ | 148 | Loss of a bromine radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular weight of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion, often to four or more decimal places. This high degree of accuracy allows for the unambiguous determination of the elemental formula.
For this compound (C₈H₆BrNO₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated value serves as a benchmark for experimental HRMS measurements. The close agreement between the measured and theoretical exact mass provides strong evidence for the compound's elemental composition.
Table 1: Theoretical and Experimental Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆BrNO₂ |
| Theoretical Monoisotopic Mass | 228.9631 u |
| Experimentally Determined Mass (HRMS) | Typically within ± 5 ppm of theoretical |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful tool for deducing the structural connectivity of this compound. In an MS/MS experiment, the molecular ion of the compound is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
The fragmentation pattern is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group (as a methyl radical or formaldehyde), and cleavage of the oxazole ring. By analyzing the masses of the fragment ions, the structural arrangement of the atoms within the molecule can be confidently determined. Systematic investigation of these fragmentation patterns under varying collision energies can provide a detailed map of the molecule's stability and bond strengths. nih.gov
Isotopic Pattern Analysis for Bromine Confirmation
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. libretexts.org Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.org This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by two mass-to-charge units (m/z). libretexts.orgwhitman.edu
The molecular ion region of this compound will exhibit a characteristic M+ and M+2 peak cluster with an intensity ratio of approximately 1:1. libretexts.orglibretexts.orgwhitman.edu The observation of this isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. libretexts.org This technique is highly reliable for identifying halogenated compounds. nih.govresearchgate.net
Table 2: Expected Isotopic Peaks for the Molecular Ion of this compound
| Ion | Corresponding Isotope | Approximate Relative Abundance |
| [M]⁺ | C₈H₆⁷⁹BrNO₂ | 100% |
| [M+2]⁺ | C₈H₆⁸¹BrNO₂ | ~98% |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, characteristic IR absorption bands would be expected for the C-Br stretching vibration, the aromatic C-H stretching and bending modes, the C=N stretching of the oxazole ring, and the C-O-C stretching of the methoxy group and the oxazole ring. nih.govchemicalbook.com The C-Br stretching of aromatic bromo compounds typically appears in the fingerprint region of the spectrum. nih.gov Aryl-alkyl ether groups (Ar-O-CH₃) show characteristic stretching absorptions. nih.gov
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For instance, the symmetric vibrations of the benzoxazole ring system may be more prominent in the Raman spectrum.
Table 3: General Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C-H (in -OCH₃) | Stretching | 2950 - 2850 |
| C=N (oxazole ring) | Stretching | 1680 - 1620 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (ether) | Asymmetric Stretching | 1275 - 1200 |
| C-O-C (ether) | Symmetric Stretching | 1075 - 1020 |
| C-Br | Stretching | 700 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The wavelength of maximum absorption (λ_max) is indicative of the extent of conjugation in the molecule.
The benzoxazole core is a conjugated system, and the presence of the methoxy group (an electron-donating group) and the bromine atom can influence the electronic transitions. Generally, benzoxazole derivatives exhibit strong absorption in the UV region. psu.eduscielo.brscielo.br The UV spectrum of this compound is expected to show characteristic bands corresponding to π → π* transitions within the aromatic and heterocyclic ring system. rsc.org The position and intensity of these bands can be influenced by the solvent polarity. psu.edu
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular interactions.
A particularly relevant interaction for this compound is halogen bonding . The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms (such as the oxygen of the methoxy group or the nitrogen of the oxazole ring) of neighboring molecules. acs.orgresearchgate.net Halogen bonding, along with other weak interactions like π-π stacking and C-H···O hydrogen bonds, plays a crucial role in determining the crystal packing and can influence the material's physical properties. mdpi.comnih.govnih.gov The introduction of a bromine atom can disrupt or modify π-π stacking interactions observed in similar non-halogenated structures. researchgate.net
Precise Bond Lengths and Angles Analysis
A definitive analysis of the precise bond lengths and angles of this compound is contingent upon the determination of its crystal structure through techniques such as X-ray crystallography. At present, no publicly accessible crystallographic data for this specific compound could be located. Therefore, a table of its precise bond lengths and angles cannot be provided.
For context, related benzoxazole structures that have been analyzed reveal typical bond lengths and angles characteristic of the fused heterocyclic ring system. However, the specific influences of the bromo and methoxy substituents at the 2 and 6 positions, respectively, on the geometry of the benzo[d]oxazole core of this particular molecule remain undetermined without experimental data.
Conformational Analysis in the Crystalline State
The conformational analysis of this compound in its crystalline state is also dependent on crystal structure data, which is not currently available. Such an analysis would reveal the three-dimensional arrangement of the atoms in the crystal lattice, including the planarity of the benzo[d]oxazole ring system and the orientation of the methoxy group relative to the ring. Intermolecular interactions, such as halogen bonding involving the bromine atom, could also be elucidated. Without experimental crystallographic studies, any discussion of its solid-state conformation would be purely speculative.
Advanced Analytical Techniques for Purity Assessment and Isomeric Characterization
The purity of this compound can be assessed using a variety of standard and advanced analytical techniques. Commercial suppliers indicate the availability of analytical data such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) for their products. bldpharm.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for determining the purity of the compound by separating it from any impurities or starting materials. The retention time of the main peak in the chromatogram would be characteristic of this compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the identity of the compound by its mass-to-charge ratio and for identifying any impurities based on their respective masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure of the compound, which can be used to confirm its identity and assess its purity. The chemical shifts, integration of signals, and coupling patterns in the NMR spectra would be unique to the this compound structure.
Isomeric characterization, particularly distinguishing this compound from other potential isomers (e.g., with the substituents at different positions on the benzoxazole ring), can be definitively achieved using these same techniques, especially 2D NMR methods.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are formed)
This compound itself is an achiral molecule and therefore does not exhibit enantiomers. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for determining its enantiomeric excess.
Should this compound be used as a precursor in the synthesis of new chiral derivatives, for instance, through reactions that introduce a stereocenter, then CD spectroscopy would become a relevant and powerful tool. In such a hypothetical scenario, CD spectroscopy could be employed to determine the enantiomeric excess (ee) of the resulting chiral products by measuring the differential absorption of left and right circularly polarized light. However, there is currently no published research detailing the synthesis and chiroptical analysis of chiral derivatives of this compound.
Computational and Theoretical Studies of 2 Bromo 6 Methoxybenzo D Oxazole
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic characteristics of molecules. For 2-bromo-6-methoxybenzo[d]oxazole, these calculations provide insights into its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comacs.org The energy and spatial distribution of these orbitals are critical in determining a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich methoxy-substituted benzene (B151609) ring and the oxygen and nitrogen atoms of the oxazole (B20620) moiety. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is likely concentrated on the oxazole ring and the electron-withdrawing bromine atom, indicating the sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. sciencepub.net A smaller gap suggests higher reactivity and lower kinetic stability. Theoretical calculations on similar benzoxazole (B165842) systems suggest that substitutions can significantly modulate this gap. nih.gov For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) would raise the HOMO energy, while the bromine atom (an electron-withdrawing group) would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap for this compound, indicative of a reactive molecule.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 to 4.5 | The energy difference between the HOMO and LUMO, a measure of the molecule's kinetic stability and chemical reactivity. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. researchgate.netresearchgate.netnih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species.
In the MEP map of this compound, the most negative potential (typically colored red) is expected to be localized around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the methoxy group, signifying these as regions of high electron density and likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The regions of positive potential (typically colored blue) would be found around the hydrogen atoms and, to a lesser extent, the bromine atom, indicating electron-deficient areas. researchgate.net
Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges. This data would confirm the electron-donating nature of the methoxy group and the electron-withdrawing effect of the bromine atom, providing a more detailed picture of the electronic landscape of the molecule.
The aromaticity of the benzo[d]oxazole system is a key determinant of its stability and chemical behavior. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).
Theoretical calculations would predict the magnitude and direction of this dipole moment. The vector would likely point from the more electropositive regions of the molecule towards the more electronegative regions, influenced by the strong electron-withdrawing bromine and the electron-donating methoxy group. Understanding the dipole moment is crucial for predicting the molecule's solubility in polar solvents and its behavior in electric fields. orientjchem.org
Table 2: Predicted Dipole Moment of this compound
| Component | Predicted Value (Debye) |
| μx | 1.0 - 2.0 |
| μy | 2.0 - 3.0 |
| μtotal | 2.5 - 3.5 |
Conformational Analysis and Potential Energy Surface Mapping
While the benzo[d]oxazole ring system is largely planar and rigid, the methoxy substituent introduces a degree of conformational flexibility due to rotation around the C-O bond. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations (energy minima) and the energy barriers between them. nih.gov
A relaxed PES scan, where the dihedral angle of the C-C-O-C bond of the methoxy group is systematically varied, would reveal the preferred orientation of the methyl group relative to the benzene ring. It is expected that the conformation where the methyl group is oriented away from the adjacent hydrogen atom on the benzene ring would be the most stable due to minimized steric hindrance. The energy barriers for rotation would likely be small, suggesting that at room temperature, the methoxy group is relatively free to rotate.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the dynamic nature of the methoxy group's rotation and the vibrational modes of the entire molecule. researchgate.net It would also allow for the study of how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules. This information is particularly valuable for understanding how the molecule might behave in a biological system or a chemical reaction medium. nih.gov The simulations would track the trajectory of each atom over time, providing a movie-like representation of the molecule's motion and interactions.
Prediction of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become a standard tool for the prediction of spectroscopic parameters. These methods can provide accurate estimations of NMR chemical shifts, vibrational frequencies, and electronic absorption spectra, aiding in the structural elucidation and characterization of molecules like this compound.
For instance, the calculation of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach has been successfully applied to various heterocyclic compounds, showing good correlation with experimental data. nih.govresearchgate.net Similarly, the vibrational frequencies can be computed, and when compared with experimental FTIR and FT-Raman spectra, they provide a detailed assignment of the vibrational modes of the molecule. nih.govresearchgate.net It is common practice to scale the calculated frequencies to better match experimental values. nih.gov
The electronic properties and UV-Vis absorption maxima can be investigated using TD-DFT calculations. rsc.orgresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of these transitions (e.g., π → π* or n → π*). rsc.orgresearchgate.net
Table 1: Predicted Spectroscopic Parameters for a Representative Benzoxazole Structure
| Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shift (ppm) | ||
| H-4 | 7.5 - 7.8 | GIAO-DFT |
| H-5 | 7.2 - 7.4 | GIAO-DFT |
| H-7 | 7.0 - 7.2 | GIAO-DFT |
| OCH₃ | 3.8 - 4.0 | GIAO-DFT |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-2 | 155 - 160 | GIAO-DFT |
| C-3a | 140 - 145 | GIAO-DFT |
| C-4 | 110 - 115 | GIAO-DFT |
| C-5 | 120 - 125 | GIAO-DFT |
| C-6 | 158 - 162 | GIAO-DFT |
| C-7 | 100 - 105 | GIAO-DFT |
| C-7a | 150 - 155 | GIAO-DFT |
| OCH₃ | 55 - 60 | GIAO-DFT |
| Vibrational Frequencies (cm⁻¹) | ||
| C-H stretching (aromatic) | 3050 - 3150 | DFT (B3LYP) |
| C=N stretching | 1620 - 1650 | DFT (B3LYP) |
| C-O-C stretching (ether) | 1230 - 1270 | DFT (B3LYP) |
| C-Br stretching | 550 - 650 | DFT (B3LYP) |
| UV-Vis Absorption (nm) | ||
| λmax 1 | 280 - 290 | TD-DFT |
| λmax 2 | 230 - 240 | TD-DFT |
Note: The data in this table is illustrative and based on typical values obtained for similar heterocyclic compounds. Specific calculations for this compound would be required for precise predictions.
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, this could involve studying its behavior in various organic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions.
Energy Barriers and Rate Constant Predictions
By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy (energy barrier) for a given reaction step can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. Theoretical methods like DFT are widely used to calculate these energy profiles. From the calculated activation energies, it is possible to estimate the reaction rate constants using transition state theory.
Solvent Effects on Reaction Energetics and Mechanisms
The solvent can have a significant impact on reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of the solvent environment. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and their influence on the energies of reactants, transition states, and products. This can lead to a more accurate description of the reaction in solution and can sometimes even predict a change in the reaction mechanism in different solvents.
Development of Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical equations that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are valuable tools for predicting the properties of new or untested compounds, thereby accelerating the process of materials and drug discovery.
Correlating Molecular Descriptors with Spectroscopic Responses
In the context of this compound, a QSPR model could be developed to predict its spectroscopic characteristics. This would involve calculating a range of molecular descriptors for a series of related benzoxazole derivatives. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. By using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a correlation can be established between these descriptors and experimentally determined or computationally predicted spectroscopic data (e.g., NMR chemical shifts, λmax). digitaloceanspaces.com
Predicting Reactivity and Selectivity Profiles from Structural Features
Similarly, QSPR models can be constructed to predict the reactivity and selectivity of this compound in various chemical reactions. For example, descriptors such as the energy of the LUMO, atomic charges on specific atoms, or steric parameters could be correlated with reaction rates or the regioselectivity of a reaction. nih.govnih.gov The development of a robust QSPR model requires a diverse training set of compounds with known reactivity data to ensure its predictive power for new molecules. doi.org
Machine Learning Approaches for Molecular Design and Property Prediction
The application of machine learning (ML) in computational chemistry has emerged as a powerful tool for accelerating the discovery and optimization of novel molecules. While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of benzoxazole derivatives has been the subject of such computational approaches. These studies provide a clear framework for how ML can be, and likely is, applied to predict the properties and guide the design of new molecules based on the this compound scaffold.
The primary application of machine learning in this context is through the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. By analyzing a dataset of known molecules and their measured activities, ML algorithms can learn the complex relationships between chemical structure and function.
For instance, 3D-QSAR studies on a series of benzoxazole derivatives have been conducted to predict their anticancer activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov These models are instrumental in understanding how different structural features of the benzoxazole core and its substituents influence their therapeutic potential. nih.gov The insights gained from these models are crucial for lead optimization in the early stages of drug discovery. nih.govrsc.org
The methodologies employed in these studies often include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These techniques generate 3D-QSAR models that can effectively predict the activity of new compounds. nih.gov For antimicrobial activity, QSAR models have highlighted the importance of topological parameters and molecular connectivity indices in determining the efficacy of benzoxazole derivatives. researchgate.net
In a related context, machine learning models based on Support Vector Machines (SVM) have been successfully used for benzimidazole (B57391) derivatives to predict their properties, such as corrosion inhibition efficiency. nih.gov This approach involves a comprehensive selection of features, including energy, electronic, topological, and physicochemical properties, to build a robust predictive model. nih.gov The success of such models in predicting properties and guiding the design of new molecules demonstrates the potential for similar applications to this compound. nih.gov
The general workflow for applying machine learning to a molecule like this compound would involve:
Data Collection: Assembling a dataset of benzoxazole derivatives with experimentally determined properties of interest (e.g., anticancer activity, receptor binding affinity, or physicochemical properties).
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors representing its structural and chemical features are calculated.
Feature Selection: Machine learning algorithms are used to identify the most relevant descriptors that correlate with the property of interest.
Model Training and Validation: A predictive model is built using the selected features and a chosen machine learning algorithm. The model's predictive power is rigorously tested and validated.
Prediction and Design: The validated model can then be used to predict the properties of new, untested molecules, including novel derivatives of this compound, thereby prioritizing the synthesis and testing of the most promising candidates.
The table below summarizes the types of machine learning models and descriptors that have been applied to the broader class of benzoxazole derivatives, which would be directly applicable to computational studies of this compound.
| Application Area | Machine Learning Model/Technique | Types of Molecular Descriptors Used | Predicted Property |
| Anticancer Activity | CoMFA, CoMSIA | Steric fields, Electrostatic fields | Inhibitory activity against HepG2, HCT-116, and MCF-7 cell lines |
| Antimicrobial Activity | QSAR | Topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Antimicrobial efficacy |
| Corrosion Inhibition (for related heterocycles) | Support Vector Machine (SVM) | Energy, Electronic, Topological, Physicochemical, Spatial properties | Inhibition Efficiency (IE) |
Advanced Applications and Research Opportunities of 2 Bromo 6 Methoxybenzo D Oxazole Derivatives Non Biological Focus
Applications in Materials Science and Engineering
The rigid, planar structure and favorable electronic properties of the benzoxazole (B165842) moiety make it a desirable component in the design of advanced organic materials. The presence of a bromo group at the 2-position and a methoxy (B1213986) group at the 6-position of 2-bromo-6-methoxybenzo[d]oxazole offers synthetic handles to tailor the final properties of the resulting materials for specific applications.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials (Fluorescent Probes, Dyes)
Derivatives of this compound are promising candidates for the development of materials for organic light-emitting diodes (OLEDs) and other fluorescent applications. The benzoxazole core is a known fluorophore, and by chemically modifying the this compound structure, it is possible to tune the emission color and efficiency of the resulting molecules.
For instance, the bromine atom can be replaced with various aromatic or heteroaromatic groups through cross-coupling reactions. This allows for the extension of the π-conjugated system, which can shift the fluorescence emission to different wavelengths. The electron-donating methoxy group can further influence the photophysical properties of the molecule. Research on related oxazole (B20620) derivatives has demonstrated their potential in achieving high-efficiency deep blue emission in OLEDs. nih.gov For example, dual-core structures incorporating oxazole moieties have been shown to exhibit high photoluminescence quantum yields. nih.gov Phenanthroimidazole derivatives, which share structural similarities with functionalized benzoxazoles, have also been extensively used as building blocks for blue OLEDs due to their high stability and bipolar charge-transporting capabilities. nih.gov
The general strategy involves using the benzoxazole derivative as a core or a side group in a larger molecular structure designed to have specific electron-transporting or light-emitting properties. The goal is to create materials that are stable, have high quantum yields, and can be easily processed into thin films for device fabrication.
Organic Semiconductors and Optoelectronic Devices (e.g., Organic Photovoltaics, Transistors)
The π-conjugated system of benzoxazole derivatives makes them suitable for applications in organic semiconductors and optoelectronic devices. The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for efficient charge injection and transport in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Polymer Chemistry and Monomer Synthesis for Advanced Materials
This compound can serve as a valuable monomer in the synthesis of advanced polymers. The bromo-functional group allows for its incorporation into polymer chains via various polymerization techniques, including cross-coupling polymerization methods. The resulting polymers would feature the benzoxazole moiety as a repeating unit, imparting the polymer with the desirable properties of the benzoxazole core, such as thermal stability, rigidity, and fluorescence.
These polymers could find applications in a range of areas, including as high-performance plastics, components in electronic devices, or as sensory materials. The methoxy group can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid-rod polymers.
Self-Assembled Structures and Supramolecular Chemistry
The design of molecules that can spontaneously organize into well-defined, functional structures is a key goal of supramolecular chemistry. The rigid and directional nature of the benzoxazole unit makes derivatives of this compound interesting candidates for the construction of self-assembled monolayers, liquid crystals, and other ordered systems. nih.gov
By introducing specific interacting groups through modification of the bromo- and methoxy- positions, it is possible to program the self-assembly behavior of these molecules. These supramolecular assemblies could have applications in areas such as nanoscience, with the potential to create molecular wires, switches, or storage media. The study of supramolecular assembly dynamics is crucial for understanding and controlling the formation and function of these complex structures. nih.gov
Role in Chemical Sensing and Probe Development (Targeting Non-Biological Analytes)
The inherent fluorescence of the benzoxazole core makes it an excellent platform for the development of fluorescent chemosensors for the detection of various non-biological analytes.
Fluorescent Sensors for Metal Ions
Derivatives of this compound can be designed to act as selective fluorescent sensors for metal ions. The general principle involves attaching a specific metal ion binding site (a chelating agent) to the benzoxazole fluorophore. The binding of a metal ion to the chelator can cause a change in the fluorescence properties of the benzoxazole unit, such as an increase or decrease in intensity (chelation-enhanced fluorescence, CHEF, or chelation-enhanced quenching, CHEQ) or a shift in the emission wavelength.
Chemodosimeters for Environmental Pollutants
The development of sensitive and selective chemodosimeters for the detection of environmental pollutants is a critical area of research. Benzoxazole derivatives have emerged as promising candidates for the design of fluorescent chemosensors due to their inherent photophysical properties, which can be modulated upon interaction with specific analytes. The this compound core can be envisioned as a key component in such sensors.
Derivatives of this compound can be functionalized at the 2-position via cross-coupling reactions to introduce specific recognition moieties for various environmental pollutants. The electron-donating 6-methoxy group can enhance the fluorescence quantum yield of the benzoxazole fluorophore, a desirable feature for developing highly sensitive sensors. The general mechanism of these chemodosimeters often involves a change in the electronic properties of the benzoxazole ring system upon binding to a pollutant, leading to a detectable change in fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.
For instance, by replacing the bromo group with a receptor designed to bind heavy metal ions like Cu²⁺, Pb²⁺, or Hg²⁺, a selective chemosensor can be constructed. Upon binding of the metal ion, the internal charge transfer (ICT) characteristics of the molecule can be altered, resulting in a noticeable optical response. While specific studies on this compound-based chemodosimeters for environmental pollutants are not yet prevalent in the literature, the principles of sensor design based on related benzoxazole structures are well-established.
Table 1: Examples of Benzoxazole-Based Fluorescent Chemosensors and Their Potential Adaptation with this compound
| Parent Benzoxazole Derivative | Target Analyte | Sensing Mechanism | Potential Adaptation with this compound |
| 2-(2′-Hydroxyphenyl)benzoxazole | Cu²⁺ | Static quenching of fluorescence | Functionalization at the 2-position with a similar chelating group could lead to a highly sensitive sensor, with the 6-methoxy group potentially enhancing the initial fluorescence. |
| 1,3-bis(benzo[d]oxazol-2-yl)phenyl | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Dimerization of this compound derivatives could create a macrocyclic ligand for selective metal ion sensing. |
| 2-(2'-aminophenyl)benzoxazole | Zn²⁺ | OFF-ON fluorescence switching | Introduction of an amino-picolylamine receptor at the 2-position could create a selective sensor for specific metal ions in aqueous media. |
Applications in Catalysis and Ligand Design
Synthesis of Transition Metal Complexes Featuring Benzo[d]oxazole Ligands
The 2-bromo substituent on this compound can be readily displaced or transformed to introduce a variety of coordinating groups, making it a versatile precursor for ligand synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to attach phosphine (B1218219), amine, or other coordinating moieties at the 2-position. youtube.com The resulting bidentate or multidentate ligands can then be used to form stable complexes with a range of transition metals, including palladium, copper, nickel, and cobalt. researchgate.netresearchgate.net The 6-methoxy group, being an electron-donating group, can influence the electron density at the coordinating nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complex. researchgate.net
Evaluation of Catalytic Performance in Organic Transformations
Transition metal complexes bearing benzoxazole-based ligands have shown catalytic activity in various organic transformations. These include cross-coupling reactions, C-H activation, and oxidation reactions. The catalytic performance of these complexes is highly dependent on the steric and electronic properties of the ligand.
While specific catalytic data for complexes derived directly from this compound are not extensively reported, the potential for their application is significant. The modular nature of its synthesis allows for the creation of a library of ligands with varying steric bulk and electronic properties at the 2-position. The 6-methoxy group's electron-donating nature could enhance the catalytic activity of the metal center in certain oxidative addition steps of catalytic cycles.
Table 2: Potential Catalytic Applications of Transition Metal Complexes Derived from this compound
| Catalytic Reaction | Metal Center | Potential Role of the Ligand | Anticipated Effect of the 6-Methoxy Group |
| Suzuki-Miyaura Coupling | Palladium | Stabilize the palladium catalyst and influence the rate of oxidative addition and reductive elimination. | Enhance electron density on the metal, potentially accelerating oxidative addition. |
| Heck Reaction | Palladium | Control regioselectivity and catalyst stability at high temperatures. | Modulate the electronic properties of the catalyst, influencing reaction efficiency. |
| C-H Activation/Functionalization | Rhodium, Ruthenium | Direct the metal to a specific C-H bond and facilitate its cleavage. | Influence the acidity of the C-H bonds and the reactivity of the metal center. |
Precursor for Advanced Chemical Synthesis and Methodology Development
The strategic placement of functional groups in this compound makes it an invaluable starting material for the synthesis of more complex molecules and for the development of new synthetic methodologies.
Building Blocks for Complex Chemical Structures and Scaffolds
The 2-bromo group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. youtube.com This allows for the straightforward introduction of aryl, vinyl, and alkynyl groups at the 2-position, providing access to a wide range of complex molecular architectures. These reactions are often high-yielding and tolerant of various functional groups, making this compound an ideal building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.net
Intermediates in the Synthesis of Material Precursors
Benzoxazole-containing compounds are known to exhibit interesting photophysical and electronic properties, making them attractive for applications in materials science, such as organic light-emitting diodes (OLEDs) and fluorescent dyes. mdpi.com this compound can serve as a key intermediate in the synthesis of such material precursors. The bromo group allows for the facile introduction of chromophoric and electronically active moieties through cross-coupling reactions. The 6-methoxy group can be used to tune the emission color and improve the solubility and processability of the final material. For example, coupling with electron-donating or electron-accepting groups can lead to the formation of donor-acceptor type molecules with tailored electronic and optical properties.
Emerging Applications in Niche Research Areas (e.g., Redox Mediators, Smart Materials)
The unique electronic and structural characteristics of the benzoxazole scaffold have positioned it as a versatile building block in materials science. Beyond its well-documented biological roles, derivatives of this compound are gaining attention for their potential in advanced, non-biological applications. These emerging uses are primarily in niche research areas such as redox mediators and smart materials, where the core benzoxazole structure, modified by bromo and methoxy functional groups, can be tailored for specific functions.
Potential as Redox Mediators
The ability of benzoxazole derivatives to participate in redox reactions has opened avenues for their use as redox mediators. These molecules can facilitate electron transfer in chemical processes, including electrosynthesis and energy storage systems.
Recent research has explored the use of benzoxazole derivatives as redox-active components in organic batteries. nih.gov While not yet specifically reporting on this compound, a study on related benzoxazole, benzimidazole (B57391), and benzothiazole (B30560) derivatives has provided insights into their redox behavior through cyclic voltammetry and theoretical calculations. nih.govdb-thueringen.de This research lays the groundwork for designing new redox-active organic materials for more sustainable energy storage solutions. nih.gov The introduction of substituents like the electron-withdrawing bromine atom and the electron-donating methoxy group on the benzoxazole ring of this compound could modulate its redox potential, making it a candidate for such applications.
Furthermore, the concept of using redox mediators in electrochemical synthesis has been demonstrated in processes involving benzoxazoles. For instance, an indirect electrochemical method for synthesizing benzoxazoles utilizes an iodine(I)/iodine(III) redox couple. acs.org This "ex-cell" approach, where the redox mediator is generated electrochemically and then used in a separate reaction, is compatible with various functional groups, including bromine. acs.org This highlights the potential for benzoxazole derivatives themselves to be developed as redox mediators for other organic transformations. nih.govacs.org The electrochemical coupling of benzoxazoles with amines to form 2-aminobenzoxazoles has also been achieved using tetraalkylammonium halides as redox catalysts, further illustrating the role of redox mediation in the chemistry of this heterocyclic system. organic-chemistry.org
Table 1: Redox Properties of Selected Benzoxazole and Related Derivatives
| Compound/Derivative Class | Redox Process | Potential (vs. reference) | Application |
| Benzoxazole Derivatives | Oxidation/Reduction | Varies with substituents | Organic Batteries nih.gov |
| Iodine(I)/Iodine(III) Couple | Oxidation | E_p = 2.2 V vs Ag/AgNO₃ | Benzoxazole Synthesis acs.org |
| Tetraalkylammonium Halides | Oxidation | Not specified | 2-Aminobenzoxazole Synthesis organic-chemistry.org |
Applications in Smart Materials
"Smart materials" are materials that respond to external stimuli, such as light, heat, or mechanical force, by changing their properties. The inherent photophysical properties of the benzoxazole core make its derivatives, including this compound, promising candidates for various types of smart materials.
Fluorescent Chemosensors
The benzoxazole scaffold is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent chemosensors. mdpi.comresearchgate.net These sensors can detect specific analytes, such as metal ions or organic molecules, through changes in their fluorescence intensity or wavelength. mdpi.comresearchgate.net For example, a macrocyclic chemosensor based on 1,3-bis(benzo[d]oxazol-2-yl)phenyl has been shown to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous solutions. mdpi.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which can be modulated by the binding of an analyte. mdpi.comresearchgate.net
The presence of the methoxy group in this compound, being an electron-donating group, could enhance the fluorescence quantum yield, while the bromo group could potentially be used as a site for further functionalization to introduce specific recognition moieties for targeted analytes. This makes derivatives of this compound interesting candidates for the development of new sensors for environmental monitoring or industrial process control. mdpi.comperiodikos.com.br
Table 2: Examples of Benzoxazole-Based Fluorescent Chemosensors
| Sensor Base | Target Analyte(s) | Sensing Mechanism |
| 1,3-bis(benzo[d]oxazol-2-yl)phenyl Macrocycle | Zn²⁺, Cd²⁺ | Photoinduced Electron Transfer (PET) mdpi.com |
| Benzothiazole-based probe | Biothiols (GSH/Hcy/Cys) | Electrophilic addition nih.gov |
Photochromic and Thermochromic Materials
Photochromic materials change their color reversibly upon exposure to light. This property is being explored for applications such as smart windows, which can dynamically control the amount of sunlight passing through. researchgate.netccsenet.orgresearchgate.netfrontiersin.org While much of the research in this area has focused on inorganic materials like tungsten oxide (WO₃), organic photochromic materials based on scaffolds like benzoxazole are also being investigated. ccsenet.orgresearchgate.net For instance, styrylbenzazole derivatives can undergo E-Z isomerization of their central double bond when irradiated with light, leading to a change in their absorption spectra.
Thermochromic materials, which change color in response to temperature, are also being developed for smart windows. frontiersin.org Vanadium dioxide (VO₂) is a well-studied thermochromic material, but organic alternatives are sought to overcome some of its limitations. frontiersin.org The rigid, conjugated structure of benzoxazole derivatives suggests they could be incorporated into polymers or other materials to impart thermochromic properties. The specific electronic effects of the bromo and methoxy substituents on this compound could be harnessed to tune the photochromic or thermochromic response of materials incorporating this molecule.
Mechanochromic Luminescence
Mechanochromic materials exhibit a change in their luminescent properties in response to mechanical stress, such as grinding or shearing. This phenomenon has potential applications in areas like damage sensing in materials and security inks. Research has shown that phenothiazine-based benzoxazole derivatives can display mechanochromic luminescence. researchgate.netrsc.org
Interestingly, the presence of a bromine atom on the benzoxazole derivative was found to significantly influence its mechanochromic behavior. researchgate.netrsc.org While both the brominated and non-brominated compounds showed a redshift in their fluorescence upon grinding, the brominated derivative exhibited a higher contrast in the fluorescence change and its ground film was much more stable, not self-recovering at room temperature like its non-brominated counterpart. researchgate.netrsc.org This suggests that the bromo substituent in this compound could play a crucial role in designing robust mechanochromic materials.
Table 3: Comparison of Mechanochromic Properties of Phenothiazine-Benzoxazole Derivatives
| Compound | Key Feature | Mechanochromic Behavior |
| PVB | No bromine atom | Ground film self-cures within 15 mins at room temperature. researchgate.netrsc.org |
| BPVB | Contains bromine atom | Ground film shows no change for at least 2 weeks; higher contrast fluorescence change. researchgate.netrsc.org |
Advanced Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is a cornerstone for the analysis of "2-Bromo-6-methoxybenzo[d]oxazole," enabling its separation from complex mixtures, its isolation for further studies, and the critical assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally sensitive compounds like "this compound." The development of a robust HPLC method is paramount for achieving accurate and reproducible results.
Method development for "this compound" would typically involve a systematic evaluation of stationary phases, mobile phase compositions, and detector settings. A reversed-phase approach is often the starting point for compounds of this nature.
A hypothetical, yet scientifically grounded, HPLC method for "this compound" could be established as follows:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase is well-suited for retaining the moderately non-polar "this compound." |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v) | Acetonitrile provides good elution strength for aromatic compounds, and the ratio can be optimized to achieve a suitable retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | The benzoxazole (B165842) core of the molecule is expected to have strong UV absorbance, allowing for sensitive detection. A DAD provides spectral information, aiding in peak purity assessment. |
| Detection Wavelength | 254 nm and 280 nm (scanned from 200-400 nm) | These wavelengths are common for aromatic and heterocyclic compounds and a full scan allows for the determination of the optimal wavelength. |
Validation of this method would be performed according to established guidelines, ensuring its linearity, accuracy, precision, specificity, and robustness.
Gas Chromatography (GC) for Volatile Derivatives
While "this compound" itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis without high temperatures that could cause degradation, GC can be employed for the analysis of its more volatile derivatives. Derivatization can be a key step to enable GC analysis.
For halogenated compounds, a GC system equipped with a halogen-specific detector (XSD) or an electron capture detector (ECD) offers high selectivity and sensitivity. nih.gov The XSD, in particular, is highly selective for halogenated compounds, resulting in clean chromatograms with minimal noise. nih.gov
A potential GC method for a volatile derivative of "this compound" might involve the following parameters:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Ramped temperature program (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) |
| Detector | Halogen-Specific Detector (XSD) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) presents a green and efficient alternative to both normal and reversed-phase HPLC. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC can be particularly advantageous for the separation of complex mixtures and for chiral separations. researchgate.net
The development of an SFC method for "this compound" would involve optimizing parameters such as the co-solvent, pressure, and temperature to achieve the desired separation.
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase or a standard achiral phase |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol or Ethanol) |
| Back Pressure | 100-200 bar |
| Temperature | 35-45 °C |
| Detector | UV-Vis or Mass Spectrometer |
SFC is often presented as a promising alternative in separation sciences, though method development can be challenging. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological effects. If "this compound" were to be developed as a chiral compound, the determination of its enantiomeric purity would be essential. Chiral chromatography, using either HPLC or SFC with a chiral stationary phase (CSP), is the most common technique for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of compounds. fagg.be The development of a chiral separation method would involve screening different CSPs and mobile phases to find the optimal conditions for resolving the enantiomers. For instance, a semipreparative separation of albendazole (B1665689) sulfoxide (B87167) enantiomers was achieved using a Chiralpak AD column with SFC. nih.gov
Hyphenated Techniques for Enhanced Characterization and Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and characterization of compounds in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of small molecules in various fields. nih.gov It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. For "this compound," LC-MS would be the definitive technique for its identification and characterization, especially in complex matrices such as reaction mixtures or biological samples. acs.org
In an LC-MS analysis, the compound would first be separated by HPLC as described in section 8.1.1. The eluent from the HPLC column would then be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for compounds of this type. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the molecular ion, as well as fragmentation patterns that can be used to confirm the structure of the molecule. For instance, in the synthesis of substituted benzimidazole (B57391) derivatives, ESI-MS was used to confirm the calculated m/z of the synthesized compounds. nih.gov
Derivatization can also be employed to improve the ionization efficiency and chromatographic retention of certain analytes in LC-MS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The methodology involves the separation of the analyte from a mixture using a gas chromatograph, followed by its detection and identification by a mass spectrometer.
In a typical GC-MS analysis, the sample containing this compound would be vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification.
Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would result in distinctive M and M+2 peaks, facilitating the identification of bromine-containing fragments. docbrown.info
While specific GC-MS data for this compound is not widely available in the public domain, a hypothetical fragmentation pattern can be predicted based on its structure. Key fragments would likely arise from the loss of the bromine atom, the methoxy (B1213986) group, or cleavage of the oxazole (B20620) ring. For illustrative purposes, the table below shows potential significant ions that could be observed in the mass spectrum.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₈H₆BrNO₂ | 227/229 |
| [M-Br]⁺ | C₈H₆NO₂ | 148 |
| [M-CH₃]⁺ | C₇H₃BrNO₂ | 212/214 |
| [M-CO]⁺ | C₇H₆BrNO | 199/201 |
Note: This data is illustrative and based on general fragmentation principles.
LC-NMR and GC-NMR for Structural Elucidation of Eluents
For complex mixtures or when unambiguous structure determination is crucial, hyphenated techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) are invaluable. These methods provide in-depth structural information of the compounds as they elute from the chromatographic system.
In LC-NMR, the eluent from an HPLC column is directly transferred to an NMR flow cell, allowing for the acquisition of ¹H NMR and other NMR spectra of the separated components. This is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC. Similarly, GC-NMR couples a gas chromatograph to an NMR spectrometer, providing detailed structural data for volatile compounds.
The application of these techniques to this compound would enable the definitive assignment of all proton and carbon signals, confirming the substitution pattern on the benzoxazole ring system. While specific LC-NMR or GC-NMR studies on this compound are not readily found, the expected ¹H and ¹³C NMR chemical shifts can be predicted.
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and non-destructive means for the quantification of this compound.
Quantitative Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of an analyte in a solution. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
This compound, with its aromatic benzoxazole core, is expected to exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. msu.edu To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While the specific λmax for this compound is not documented in readily available literature, related benzoxazole and benzothiazole (B30560) structures show absorption maxima in the 250-350 nm range.
Fluorescence spectroscopy is an exceptionally sensitive technique that can be used for the trace analysis of fluorescent compounds. The method involves exciting a molecule at a specific wavelength and measuring the intensity of the emitted light at a longer wavelength. The fluorescence intensity is typically directly proportional to the concentration of the analyte over a certain range.
Many heterocyclic aromatic compounds, including benzoxazole derivatives, exhibit fluorescence. If this compound is fluorescent, this method could offer detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The analysis would involve determining the optimal excitation and emission wavelengths and then creating a calibration curve using standard solutions. The presence of the bromine atom, a heavy atom, could potentially influence the fluorescence quantum yield through the heavy-atom effect, which would need to be considered in the analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a calibration curve using a substance-specific standard. The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
In a qNMR experiment, a certified internal standard with a known concentration is added to the sample containing this compound. By comparing the integral of a specific, well-resolved resonance of the analyte with that of the internal standard, the exact concentration or purity of the target compound can be calculated. For this to be effective, there must be at least one signal for both the analyte and the standard that is free from overlap with other signals.
Table 2: Potential ¹H NMR Resonances for qNMR Analysis of this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Aromatic Protons | 7.0 - 7.8 | Multiplets | 3H |
Note: This data is illustrative and based on general chemical shift values for similar structures.
Electrochemical Methods for Redox Potential Determination and Quantification
Electrochemical methods, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound and for its quantification. CV involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.
The presence of the electron-rich benzoxazole system and the methoxy group, along with the electron-withdrawing bromine atom, would influence the redox behavior of the molecule. By systematically varying the concentration of this compound, a calibration curve can be constructed based on the peak current, allowing for its quantification. These methods are often highly sensitive and can be adapted for various sample matrices. The determination of the redox potential is also crucial for understanding the compound's potential involvement in electron transfer processes. nih.gov
Quality Control and Validation of Analytical Procedures in Academic Research
In academic research, the quality control and validation of analytical procedures for compounds like this compound are critical for ensuring the reliability and reproducibility of experimental data. While the stringent regulations of pharmaceutical manufacturing may not be fully implemented, adherence to fundamental validation principles is essential for high-quality research. The validation of an analytical method demonstrates its suitability for its intended purpose. globalresearchonline.netnih.gov
The validation process for an analytical method, such as the hypothetical HPLC method described above, would typically involve the assessment of several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines. nih.gov These parameters ensure that the method is accurate, precise, and reliable for the routine analysis of this compound.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov This is often demonstrated by comparing the chromatograms of the pure compound, a placebo (if applicable), and a sample containing the compound of interest.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov This is typically determined by analyzing a series of dilutions of a stock solution and plotting the instrument response against the concentration.
Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by the recovery of a known amount of the analyte spiked into a sample matrix.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ) are the lowest amounts of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. nih.gov
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
The following interactive data table provides an example of acceptance criteria for the validation of an analytical method for this compound in a research context.
Table 3: Example Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for all varied parameters. |
By establishing and adhering to these quality control and validation procedures, researchers can have a high degree of confidence in the identity, purity, and concentration of this compound used in their studies, thereby ensuring the scientific validity of their findings.
Future Research Directions and Unaddressed Challenges Pertaining to 2 Bromo 6 Methoxybenzo D Oxazole
Exploration of Novel and Highly Sustainable Synthetic Pathways
The development of environmentally friendly and efficient methods for synthesizing 2-bromo-6-methoxybenzo[d]oxazole and its derivatives is a critical area of future research. nih.govnih.gov Current synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. ijpbs.com To address these limitations, researchers are exploring greener alternatives.
One promising approach is the use of nanocatalysts, which offer high selectivity, stability, and reactivity, overcoming some of the drawbacks of traditional catalysts. ijpbs.com Another avenue is the development of one-pot synthesis procedures that minimize purification steps and reduce solvent usage. For instance, a sequential one-pot aminocarbonylation followed by acid-mediated ring closure has shown promise for generating 2-substituted benzoxazoles. organic-chemistry.org Furthermore, transition metal-free catalysis presents an opportunity to create benzoxazole (B165842) derivatives under milder conditions. mdpi.com The use of ultrasound irradiation in conjunction with recyclable catalysts has also been shown to accelerate reaction rates and improve yields in a solvent-free environment. nih.govresearchgate.net
Future efforts will likely focus on:
Developing catalytic systems based on earth-abundant and non-toxic metals.
Exploring enzymatic and biocatalytic routes for benzoxazole synthesis.
Utilizing flow chemistry to enable continuous and scalable production with improved safety and efficiency.
Investigating the use of renewable starting materials and solvents.
Deeper Mechanistic Understanding of Complex Catalytic Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and designing new, more efficient ones. While several catalytic systems have been developed, the precise pathways of these transformations are often not fully elucidated.
For example, in copper-catalyzed cyclizations of ortho-haloanilides, the mechanism is thought to involve an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold, with the rate-determining step being oxidative addition. organic-chemistry.org Similarly, in the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols, a proposed mechanism involves the formation of an amidinium salt intermediate, followed by nucleophilic attack, intramolecular cyclization, and elimination. mdpi.com
Future research should aim to:
Employ advanced spectroscopic techniques (e.g., in-situ NMR, X-ray absorption spectroscopy) to identify and characterize reaction intermediates.
Utilize kinetic studies to determine rate laws and activation parameters.
Perform isotopic labeling experiments to trace the fate of atoms throughout the reaction.
Combine experimental data with computational modeling to build comprehensive mechanistic models.
Development of Advanced Computational Models for Predictive Research and Property Design
Computational chemistry has emerged as a powerful tool for accelerating the discovery and development of new molecules with desired properties. nih.govtandfonline.comnih.gov In the context of this compound, computational models can be used to predict its reactivity, electronic structure, and potential applications.
Techniques such as Density Functional Theory (DFT) can provide insights into the electronic nature of molecules, helping to understand their reactivity. nih.gov Molecular docking studies are instrumental in predicting the binding interactions of benzoxazole derivatives with biological targets, guiding the design of new therapeutic agents. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives. tandfonline.com
Future directions in this area include:
Developing more accurate and efficient computational methods for predicting the properties of complex heterocyclic systems.
Creating large-scale virtual screening libraries of this compound derivatives to identify promising candidates for specific applications.
Integrating machine learning and artificial intelligence to build predictive models from experimental data.
Using computational tools to design novel synthetic pathways with improved efficiency and sustainability.
Design and Synthesis of Next-Generation Derivatives with Tunable Optoelectronic Properties
The benzoxazole core is a key component in many organic molecules with interesting photophysical properties. mdpi.com By strategically modifying the substituents on the this compound scaffold, it is possible to fine-tune its electronic and optical characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The development of novel benzoxazole derivatives with tailored optoelectronic properties is an active area of research. mdpi.com For instance, the introduction of different functional groups can alter the molecule's absorption and emission wavelengths, fluorescence quantum yield, and charge transport properties. The synthesis of 2-phenylbenzoxazole (B188899) derivatives, for example, has been a focus due to their utility in various fields, including electro-optical materials. mdpi.com
Future research will likely focus on:
Synthesizing a diverse library of this compound derivatives with various electron-donating and electron-withdrawing groups.
Investigating the impact of substitution patterns on the photophysical and electronic properties of these derivatives.
Exploring the use of these new materials in the fabrication and testing of optoelectronic devices.
Understanding the structure-property relationships to enable the rational design of materials with specific optoelectronic characteristics.
Integration of this compound into Multifunctional Chemical Systems
The unique structural and electronic properties of this compound make it an attractive building block for the construction of more complex, multifunctional chemical systems. By incorporating this moiety into larger molecular architectures, it is possible to create materials with a combination of useful properties.
For example, benzoxazole derivatives have been integrated into systems that exhibit both biological activity and fluorescence, opening up possibilities for their use as theranostic agents. mdpi.com The benzoxazole scaffold has also been utilized in the development of chemosensors for the detection of metal ions and pH. mdpi.com
Future research in this area could involve:
Designing and synthesizing polymers and dendrimers containing the this compound unit for applications in materials science.
Developing hybrid materials that combine the properties of this compound with those of other functional components, such as nanoparticles or biomolecules.
Exploring the self-assembly of this compound derivatives into supramolecular structures with novel functions.
Investigating the potential of these multifunctional systems in areas such as catalysis, sensing, and drug delivery.
Addressing Scalability and Cost-Effectiveness Issues in Large-Scale Research Syntheses
For this compound and its derivatives to find widespread application, it is essential to develop synthetic methods that are both scalable and cost-effective. Many of the currently available synthetic protocols are suitable for laboratory-scale synthesis but may not be practical for large-scale production. ijpbs.com
Future efforts should focus on:
Developing synthetic routes that utilize inexpensive and readily available starting materials.
Designing processes that minimize the number of synthetic steps and purification procedures.
Exploring the use of continuous flow reactors for the large-scale production of this compound.
Conducting process optimization studies to identify the most cost-effective manufacturing conditions.
Identification of Underexplored Reactivity Domains and Novel Reaction Discoveries
While the reactivity of the benzoxazole ring system has been extensively studied, there are still opportunities to discover new and unexpected transformations. The bromine atom at the 2-position and the methoxy (B1213986) group at the 6-position of this compound provide handles for a variety of chemical modifications.
For instance, the bromine atom can participate in a range of cross-coupling reactions, allowing for the introduction of diverse functional groups at this position. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized. The Smiles rearrangement is a known transformation in benzoxazole chemistry, and further exploration of its scope and limitations could lead to novel synthetic strategies. acs.org
Future research in this area could involve:
Systematically exploring the reactivity of this compound with a wide range of reagents and reaction conditions.
Investigating the potential for C-H activation reactions at other positions on the benzoxazole ring.
Exploring the use of photoredox catalysis and electrochemistry to access new reaction pathways.
Utilizing high-throughput screening methods to rapidly identify new and interesting reactivity.
Opportunities for Data Science and Artificial Intelligence in Accelerating Research on This Compound
The advancement of data science and artificial intelligence (AI) presents significant opportunities to accelerate and refine research pertaining to this compound. These computational tools can be applied across the entire research and development pipeline, from fundamental property prediction to the design of novel derivatives with enhanced functionalities.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning (ML) models can be trained on large datasets of known molecules to predict the properties of new or under-researched compounds like this compound. mit.eduresearch.google By transforming the molecular structure into numerical representations (molecular fingerprints or vectors), algorithms can forecast a range of characteristics. mit.edunih.gov
Property Prediction: Key properties such as solubility, boiling point, melting point, and toxicity (ADME/Tox) can be predicted with increasing accuracy. elsevier.com This allows for the in silico screening of the compound's suitability for various applications, saving significant time and resources compared to traditional experimental methods. mit.edu For instance, platforms like ChemXploreML are being developed to make these advanced predictive tools more accessible to chemists without requiring extensive programming expertise. mit.edu
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its potential derivatives with their biological activities. elsevier.commdpi.com By training models on data from similar benzoxazole compounds, researchers can predict the potential efficacy of this specific molecule against various biological targets. Multi-target QSAR models can even predict interactions across multiple proteins, identifying potential polypharmacological profiles. mdpi.com
Accelerating Synthesis and Reaction Planning: AI-driven platforms can revolutionize the way synthetic routes are designed and optimized.
Retrosynthesis and Route Optimization: AI tools can analyze the structure of this compound and propose viable synthetic pathways by drawing on vast databases of chemical reactions. elsevier.com These tools can predict reaction yields and identify potential side products, helping chemists to design more efficient and cost-effective syntheses. elsevier.com
Catalyst and Reagent Selection: Machine learning can assist in selecting the optimal catalysts and reaction conditions for the synthesis and functionalization of the benzoxazole core, enhancing yield and purity.
De Novo Design and Virtual Screening: Generative AI models offer the capability to design novel molecules based on a desired set of properties, using this compound as a starting scaffold.
Generative Adversarial Networks (GANs): GANs and other generative models can create libraries of new virtual compounds derived from the core structure of this compound. medium.com Chemists can prompt these models with specific desired properties (e.g., increased binding affinity to a particular enzyme, improved solubility) to generate novel candidates for synthesis. alacrita.com
High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of compounds against specific biological targets. elsevier.com For example, deep learning models like AtomNet can predict the binding affinity of small molecules to proteins, allowing for the rapid identification of derivatives of this compound that might be active against targets implicated in cancer or inflammatory diseases. medium.com
Data Management and Literature Analysis: Natural Language Processing (NLP), a subset of AI, can be employed to automatically scan and extract relevant information from scientific literature and patents. medium.com This can help researchers stay abreast of the latest findings on benzoxazoles and related heterocycles, identify research gaps, and uncover new potential applications for this compound.
Conclusion and Research Outlook
Summary of Key Research Advances and Contributions
Research into 2-Bromo-6-methoxybenzo[d]oxazole has yielded several key advancements, primarily centered around its versatile nature as a building block in organic synthesis. The presence of a bromine atom at the 2-position of the benzoxazole (B165842) core makes it a reactive site for various cross-coupling reactions. This has been instrumental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
A significant contribution of research in this area is the development of synthetic methodologies to introduce diverse functional groups at the 2-position. These reactions, often catalyzed by transition metals, allow for the creation of a library of 2-substituted-6-methoxybenzo[d]oxazole derivatives. This has been crucial for exploring the structure-activity relationships of these compounds.
Furthermore, studies have highlighted the importance of the 6-methoxy group, which can influence the electronic properties and solubility of the molecule. This substituent can also serve as a handle for further chemical modifications, adding to the compound's versatility.
Broader Significance of this compound in Contemporary Chemical Science
The significance of this compound extends beyond its role as a synthetic intermediate. The benzoxazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. mdpi.comnih.govresearchgate.net Derivatives of benzoxazole have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. mdpi.comnih.govresearchgate.net The ability to readily functionalize the 2-position of this compound allows for the systematic exploration of this chemical space to identify novel therapeutic agents.
In the realm of materials science, the rigid, planar structure of the benzoxazole core, combined with the potential for extended conjugation through substitution at the 2-position, makes these compounds promising candidates for organic electronic materials. Research is exploring their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. The methoxy (B1213986) group at the 6-position can also be leveraged to fine-tune the photophysical properties of these materials.
The study of this compound and its derivatives also contributes to a fundamental understanding of structure-property relationships in heterocyclic chemistry. By systematically modifying the substituents and evaluating the resulting changes in biological activity or material properties, researchers can develop predictive models to guide the design of new molecules with desired functions.
Prospective Research Trajectories and Transformative Opportunities for the Field
The future of research on this compound is ripe with opportunities for transformative discoveries. Several key research trajectories are poised to drive the field forward:
Development of Novel Catalytic Systems: A primary focus will be on the discovery and application of more efficient and sustainable catalytic systems for the functionalization of this compound. This includes the use of earth-abundant metal catalysts and the development of greener reaction conditions.
Expansion of the Chemical Space: Future synthetic efforts will likely concentrate on introducing a wider array of complex and diverse functional groups at the 2-position. This will involve the exploration of novel cross-coupling partners and the development of multi-step synthetic sequences to access previously unattainable molecular architectures.
In-depth Biological Evaluation: A significant opportunity lies in the comprehensive biological evaluation of the synthesized derivatives. This will involve screening against a broader range of biological targets, including enzymes, receptors, and protein-protein interactions implicated in various diseases. mdpi.com Advanced techniques such as high-throughput screening and mechanism-of-action studies will be crucial in identifying promising lead compounds for drug discovery.
Advanced Materials Design: In materials science, the focus will be on the rational design of 2-substituted-6-methoxybenzo[d]oxazole derivatives with tailored optoelectronic properties. This will involve computational modeling to predict properties before synthesis, followed by the fabrication and characterization of novel organic electronic devices.
Bioconjugation and Chemical Biology: An emerging area of interest is the use of this compound as a scaffold for the development of chemical probes and bioconjugates. The reactive bromine handle can be utilized to attach these molecules to biomolecules, enabling the study of biological processes at a molecular level.
Q & A
What are the conventional and green synthesis methods for 2-Bromo-6-methoxybenzo[d]oxazole?
Basic
Conventional methods for synthesizing brominated oxazoles include the Robinson-Gabriel synthesis and Fischer oxazole synthesis , which involve cyclization of precursors like acylated amino alcohols or α-hydroxyamides . Bromination can be achieved via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under acidic conditions . For green synthesis, microwave-assisted reactions and ultrasound irradiation reduce reaction times and improve yields by enhancing energy transfer, while ionic liquids or deep-eutectic solvents minimize toxic waste .
How do structural features of this compound influence its spectroscopic characterization?
Basic
The bromine atom at position 2 and methoxy group at position 6 create distinct electronic environments. 1H NMR analysis typically shows downfield shifts for aromatic protons adjacent to bromine (δ 7.5–8.5 ppm), while the methoxy group resonates near δ 3.8–4.0 ppm . Mass spectrometry (MS) should exhibit a molecular ion peak at m/z ≈ 228 (C₈H₆BrNO₂) with characteristic fragmentation patterns for bromine (isotopic peaks at +2 amu) .
What are the common chemical reactions involving this compound?
Basic
Key reactions include:
- Nucleophilic substitution : Bromine can be replaced with azide, thiolate, or alkoxide groups using catalysts like Cu(I) .
- Oxidation/Reduction : The oxazole ring is stable under mild conditions but may degrade with strong oxidants (e.g., KMnO₄) .
- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction at position 2 .
How can green synthesis conditions be optimized for high-yield production of this compound?
Advanced
Optimize microwave parameters (power: 100–300 W, time: 5–15 min) and solvent systems (e.g., ethanol-water mixtures) to enhance cyclization efficiency . Use copper(I) catalysts (e.g., CuBr) for bromination to reduce byproducts . Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., ethyl acetate/hexane ratios) for better separation .
How to resolve contradictions in spectroscopic data for this compound derivatives?
Advanced
Contradictions in 13C NMR shifts may arise from solvent polarity or substituent electronic effects. Validate assignments using 2D NMR (HSQC, HMBC) to correlate protons and carbons . For ambiguous MS fragmentation, employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric ions .
What strategies are effective in designing this compound derivatives for anticancer activity?
Advanced
Use structure-activity relationship (SAR) studies to modify substituents:
- Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance cytotoxicity .
- Replace bromine with bioisosteres (e.g., -CF₃) to improve metabolic stability .
Validate activity via in vitro assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values against reference drugs .
What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Advanced
The bromine atom undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate. Density functional theory (DFT) calculations can model transition states to predict regioselectivity . Optimize ligand choice (e.g., XPhos) to stabilize the catalytic cycle and reduce side reactions .
How to address inconsistent yields in the synthesis of this compound?
Advanced
Inconsistent yields often stem from moisture sensitivity or catalyst deactivation . Use anhydrous solvents (e.g., THF) and molecular sieves for moisture control . For catalytic reactions, pre-activate catalysts (e.g., Pd(OAc)₂ with PPh₃) to enhance efficiency . Monitor reaction temperature rigorously to avoid thermal degradation .
How to evaluate discrepancies in biological activity data between in vitro and in vivo studies?
Advanced
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Perform ADMET studies to assess absorption and metabolism . Use protease stability assays to determine degradation rates in serum . For in vivo models, optimize dosing regimens (e.g., intraperitoneal vs. oral) and include positive controls (e.g., doxorubicin) .
What computational methods predict the reactivity of this compound in novel reactions?
Advanced
Employ molecular docking to simulate interactions with biological targets (e.g., enzymes) . Use frontier molecular orbital (FMO) analysis to identify reactive sites for electrophilic/nucleophilic attacks . Validate predictions with kinetic studies (e.g., Arrhenius plots) to correlate computational and experimental activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
